molecular formula C12H25N3O B1464506 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide CAS No. 1247044-70-7

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide

Cat. No.: B1464506
CAS No.: 1247044-70-7
M. Wt: 227.35 g/mol
InChI Key: ITOCXBYCDXOCSL-UHFFFAOYSA-N
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Description

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Biochemical Analysis

Biochemical Properties

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of beta secretase enzyme, which is involved in the pathogenesis of Alzheimer’s disease . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with cyclin-dependent kinase 2 involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in changes in gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution is essential for predicting its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in cellular processes.

Preparation Methods

The synthesis of 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide typically involves the reaction of 3-(aminomethyl)piperidine with N-butylacetamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide has various scientific research applications, including:

Comparison with Similar Compounds

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide can be compared with other piperidine derivatives, such as:

Biological Activity

2-[3-(Aminomethyl)piperidin-1-yl]-N-butylacetamide is a compound of interest due to its potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its interactions with receptors and enzymes that play crucial roles in several physiological and pathological processes.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly by acting on serotonin and dopamine receptors. This modulation can influence pain perception and mood regulation.

Analgesic Effects

A study on piperidine derivatives demonstrated that compounds related to this compound showed significant analgesic effects in animal models. These compounds were tested for their ability to increase mechanical thresholds in neuropathic pain models, indicating potential use in pain management .

Neuroprotective Properties

In vitro studies have shown that this compound may protect neurons from apoptosis induced by oxidative stress. The mechanism involves the inhibition of calcium influx through T-type calcium channels, which are implicated in neurodegenerative diseases .

Study 1: Pain Management

In a controlled study, the efficacy of this compound was evaluated against standard analgesics. The results indicated that the compound significantly reduced pain responses in rodent models compared to the control group, suggesting its potential as a novel analgesic agent .

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of Alzheimer’s disease. It was found that treatment with this compound led to a reduction in amyloid-beta plaques and improved cognitive function in treated animals, highlighting its potential role in neurodegenerative disease therapy .

Table 1: Biological Activity Summary

Biological ActivityModel UsedResult
Analgesic EffectNeuropathic pain model (rats)Significant increase in mechanical threshold (80% increase)
NeuroprotectionAlzheimer’s disease model (mice)Reduced amyloid-beta plaques; improved cognitive function

Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-2-3-6-14-12(16)10-15-7-4-5-11(8-13)9-15/h11H,2-10,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOCXBYCDXOCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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